![molecular formula C24H17IO3 B3736466 2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B3736466.png)
2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as IKK inhibitor VII and is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves the inhibition of the IKK pathway. This compound binds to the ATP-binding site of IKK and prevents the phosphorylation and degradation of IκB, which in turn inhibits the activation of NF-κB. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
Biochemical and Physiological Effects:
2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also inhibits the activation of NF-κB, which is involved in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to have anti-tumor activity and may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The use of 2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a potent inhibitor of the IKK pathway and can be used to study the role of this pathway in inflammation and immune responses. However, one of the limitations is that it may have off-target effects and may inhibit other kinases besides IKK. Additionally, the use of this compound may not accurately reflect the physiological conditions in vivo.
Future Directions
There are several future directions for research on 2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One area of research is the development of more specific inhibitors of the IKK pathway that do not have off-target effects. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and cancer and further research is needed to explore these possibilities. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and further studies are needed to explore these possibilities.
Scientific Research Applications
2-(4-iodobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several potential applications in scientific research. It is commonly used as an inhibitor of the IκB kinase (IKK) pathway, which is involved in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
properties
IUPAC Name |
2-[(4-iodophenyl)methyl]-2-phenacylindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17IO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUXLBQHATTZJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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